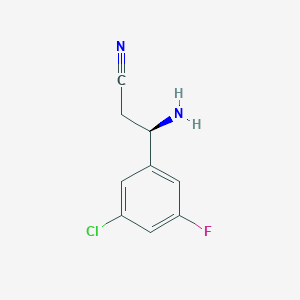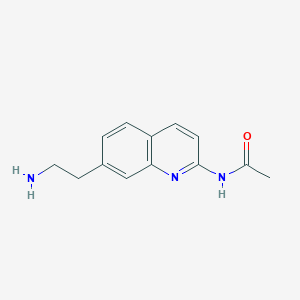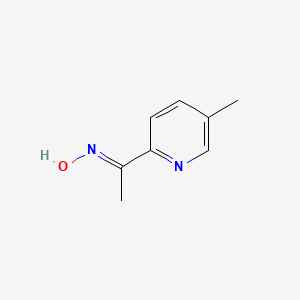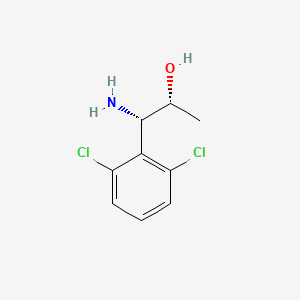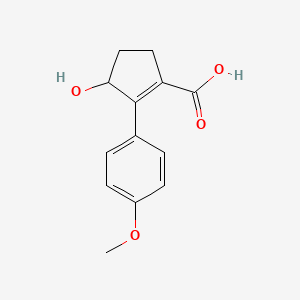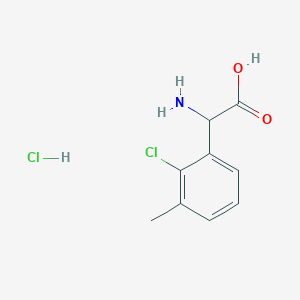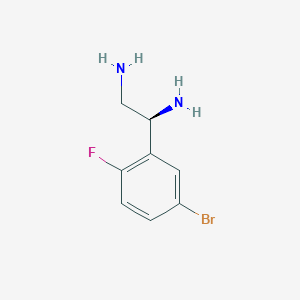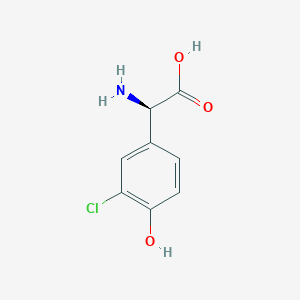
(2R)-amino(3-chloro-4-hydroxyphenyl)ethanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-hydroxyphenylacetic acid, followed by amination. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but lacks the amino group.
4-Hydroxyphenylacetic acid: Similar structure but lacks both the chlorine and amino groups.
3-Chloro-4-hydroxybenzoic acid: Similar structure but has a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid is unique due to the presence of both the amino and chlorine substituents on the phenyl ring, which confer distinct chemical and biological properties
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |
InChI 键 |
FLZDFFKRJPLFGS-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)O |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B15235916.png)
